molecular formula C12H8N6OS B11049439 4-[6-(2-Methyl-1,3-oxazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

4-[6-(2-Methyl-1,3-oxazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

Cat. No.: B11049439
M. Wt: 284.30 g/mol
InChI Key: BYRDFLPLAYWEKJ-UHFFFAOYSA-N
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Description

2-METHYL-4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE is a heterocyclic compound that combines several pharmacologically active moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, catalyzed by acids . Another approach includes the bromination of bis(2-bromoacetyl)phenoxy)acetamides followed by reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This may include continuous flow synthesis and the use of industrial-scale reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the oxazole ring .

Scientific Research Applications

2-METHYL-4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHYL-4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to the disruption of essential biological pathways in pathogens or cancer cells, resulting in their death or reduced proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-4-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]-1,3-OXAZOLE is unique due to its combination of multiple pharmacologically active moieties, which enhances its potential as a versatile therapeutic agent. Its ability to undergo various chemical reactions and its broad spectrum of biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C12H8N6OS

Molecular Weight

284.30 g/mol

IUPAC Name

2-methyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,3-oxazole

InChI

InChI=1S/C12H8N6OS/c1-7-14-9(6-19-7)11-17-18-10(15-16-12(18)20-11)8-2-4-13-5-3-8/h2-6H,1H3

InChI Key

BYRDFLPLAYWEKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CO1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4

Origin of Product

United States

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